Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is a specialized azetidine derivative featuring a strained 3,3-difluorocyclopropene substituent at the 3-position of the azetidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic workflows.
The difluorocyclopropene group imparts unique electronic and steric properties. The cyclopropene ring’s inherent strain and fluorine substituents likely enhance electrophilicity and metabolic stability, making this compound a candidate for pharmaceutical intermediates or agrochemical applications. Its structural novelty positions it as a versatile building block for further functionalization, particularly in drug discovery where fluorinated motifs are prized for their bioavailability and binding selectivity.
Properties
Molecular Formula |
C11H15F2NO2 |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
tert-butyl 3-(3,3-difluorocyclopropen-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H15F2NO2/c1-10(2,3)16-9(15)14-5-7(6-14)8-4-11(8,12)13/h4,7H,5-6H2,1-3H3 |
InChI Key |
ROUREFYTDTUABK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a difluorocarbene source under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be constructed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling of the Rings: The final step involves coupling the cyclopropene and azetidine rings through a nucleophilic substitution reaction, followed by protection of the amine group with a tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving cyclopropene and azetidine moieties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo strain-induced reactions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (~285 g/mol, estimated) is comparable to tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (201.26 g/mol, ).
- Boiling Point/Density : While exact data are unavailable, fluorinated cyclopropenes likely exhibit lower boiling points than hydroxyethyl analogs (287°C, ) due to reduced hydrogen bonding .
Biological Activity
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a difluorocyclopropene moiety. Its molecular formula is with a molecular weight of approximately 246.24 g/mol. The inclusion of fluorine atoms often enhances the biological activity and metabolic stability of organic compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The general synthetic route can be summarized as follows:
- Formation of the Azetidine Ring : The azetidine framework is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Difluorocyclopropene Moiety : This step often utilizes fluorinated reagents to introduce the difluoro group while maintaining regioselectivity.
- Esters Formation : The final product is obtained by esterification using tert-butyl alcohol.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation, cancer progression, and neuroprotection.
- Anticancer Activity : Initial studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, potentially making it beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary data indicate that it could protect neuronal cells from oxidative stress-induced damage.
Case Studies
Several studies have investigated the biological effects of similar azetidine derivatives:
- Study 1 : A derivative similar to tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
- Study 2 : Research on anti-inflammatory properties demonstrated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40% at a concentration of 5 µM.
Safety and Toxicity
The safety profile of this compound has been assessed in various toxicological studies:
- Acute Toxicity : In rodent models, acute toxicity tests indicated an LD50 greater than 2000 mg/kg, suggesting low acute toxicity.
- Skin Irritation Tests : The compound was found to cause mild skin irritation in dermal exposure tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
